molecular formula C15H23BrZn B6296925 3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF CAS No. 1251848-86-8

3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF

Cat. No. B6296925
CAS RN: 1251848-86-8
M. Wt: 348.6 g/mol
InChI Key: DQUODMRSBQNJJS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF, is a chemical compound that is used in a variety of scientific applications. It is a colorless, volatile liquid that can be used as a reagent in organic synthesis reactions, as a catalyst in metal-catalyzed reactions, and as a starting material in the production of polymers. It is also used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.50 M in THF.

Scientific Research Applications

3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF, is used as a reagent in a variety of scientific research applications. It is used as a catalyst in metal-catalyzed reactions, such as the Heck reaction, Suzuki-Miyaura reaction, and the Sonogashira coupling reaction. It is also used as a starting material in the production of polymers, such as polyethylene, polypropylene, and polystyrene. In addition, it is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF, is not fully understood. However, it is believed that it acts as a Lewis acid, which is a substance that can accept electrons from other molecules. This allows it to form coordinate covalent bonds with other molecules, which is essential for the reactions in which it is used.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, have not been extensively studied. However, it is known to be a skin and eye irritant, and it can be harmful if inhaled. It is also known to be toxic to aquatic life, so it should be handled with care and disposed of properly.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF, in lab experiments include its high reactivity, its low cost, and its availability. It is also relatively easy to handle and store, and it is not flammable or explosive. The main limitation of this compound is its toxicity, so it should be handled with care and disposed of properly.

Future Directions

There are a number of potential future directions for the use of 3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF. It could be used as a catalyst in the synthesis of novel materials, such as polymers and pharmaceuticals. It could also be used in the production of agrochemicals and specialty chemicals. In addition, it could be used as a reagent in organic synthesis reactions, such as the Heck reaction and the Sonogashira coupling reaction. Finally, it could be used as a starting material in the production of nanomaterials and other advanced materials.

Synthesis Methods

3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF, is synthesized from the reaction of zinc bromide and 3,5-di-t-butylbenzyl chloride in the presence of tetrahydrofuran (THF). The reaction is carried out in an inert atmosphere and is typically heated to a temperature of about 70°C. The reaction is complete when the desired product is isolated by filtration and washed with THF.

properties

IUPAC Name

bromozinc(1+);1,3-ditert-butyl-5-methanidylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23.BrH.Zn/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7;;/h8-10H,1H2,2-7H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUODMRSBQNJJS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)[CH2-])C(C)(C)C.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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